

An In-depth Technical Guide to 2-Methoxyquinolin-6-amine

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Compound of Interest

Compound Name: 2-Methoxyquinolin-6-amine

CAS No.: 1153800-77-1

Cat. No.: B1386342

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Abstract

This technical guide provides a comprehensive examination of **2-Methoxyquinolin-6-amine**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While its direct biological applications are an emerging area of research, its structural similarity to pharmacologically active quinolines positions it as a valuable building block for drug discovery. This document details the compound's core properties, outlines a logical and robust synthetic pathway, discusses its chemical reactivity, and presents modern analytical methodologies for its characterization and quantification. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this versatile scaffold.

Core Chemical Properties and Identifiers

2-Methoxyquinolin-6-amine is a substituted quinoline characterized by a methoxy group at the 2-position and an amine group at the 6-position. These substitutions critically influence the electronic and steric properties of the quinoline ring system, impacting its reactivity and potential biological interactions.

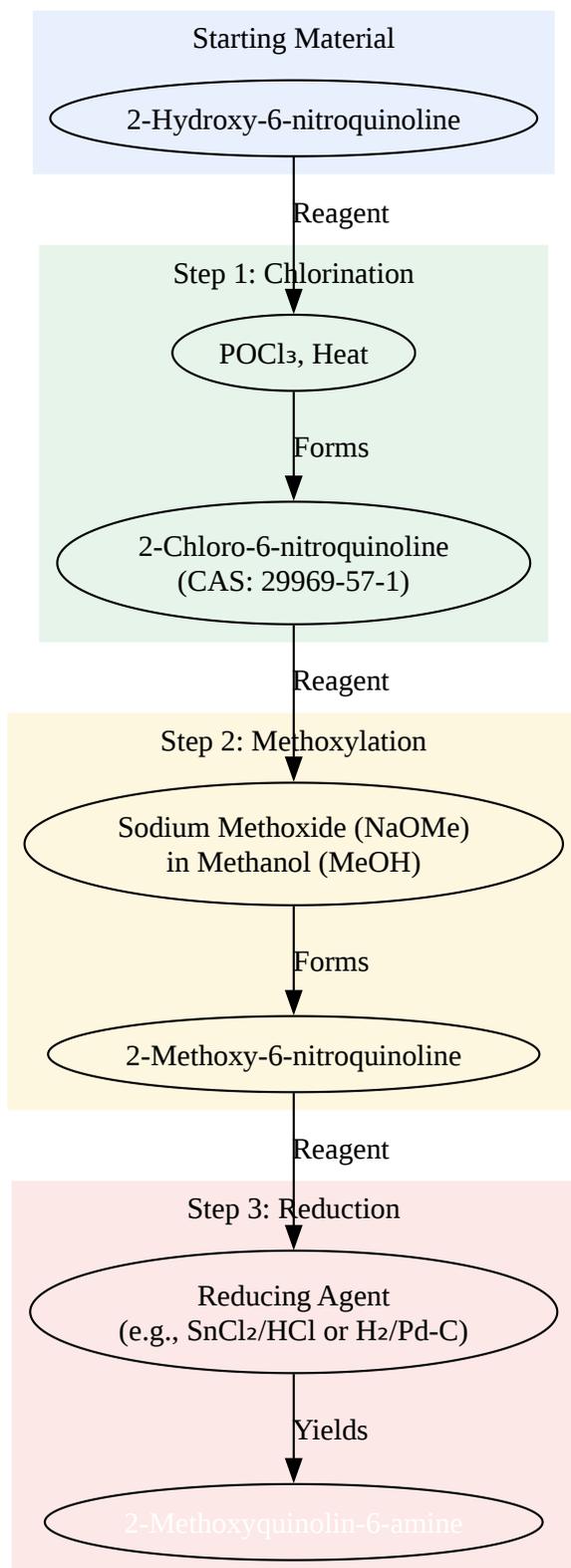
Property	Value	Source(s)
CAS Number	1153800-77-1	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[1][2]
Molecular Weight	174.20 g/mol	[1][2]
Physical Form	Solid (predicted)	
Melting Point	Not experimentally reported; data for the related 6-nitroquinoline is 151-153 °C.[4]	
Solubility	Expected to be soluble in organic solvents like ethanol, DMSO, and DMF; limited solubility in water is predicted for amines.[5]	
SMILES	<chem>Nc1ccc2n=c(OC)ccc2c1</chem>	[1]
InChIKey	Not readily available	

Synthesis and Manufacturing Pathway

While a specific, peer-reviewed synthesis for **2-Methoxyquinolin-6-amine** is not extensively documented, a logical and efficient pathway can be designed based on established quinoline chemistry. The most plausible approach involves a multi-step sequence starting from a commercially available aniline precursor, proceeding through a key nitro-intermediate.

The overall strategy is as follows:

- Chlorination & Nitration: Conversion of 2-hydroxy-6-nitroquinoline (or a related precursor) to 2-chloro-6-nitroquinoline.
- Nucleophilic Substitution (Methoxylation): Replacement of the chloro group with a methoxy group to form 2-methoxy-6-nitroquinoline.
- Reduction: Reduction of the nitro group to the target primary amine.



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Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-6-nitroquinoline

- Rationale: The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation that activates the 2-position for nucleophilic substitution. Phosphorus oxychloride (POCl_3) is the reagent of choice for this dehydration and chlorination reaction.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-hydroxy-6-nitroquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).
 - Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, allow the mixture to cool to room temperature.
 - Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
 - Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.
 - Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 2-chloro-6-nitroquinoline.^[6] Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of 2-Methoxy-6-nitroquinoline

- Rationale: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution. Sodium methoxide provides a strong nucleophile (CH_3O^-) to displace the chloride.
- Procedure:
 - Dissolve 2-chloro-6-nitroquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.

- Add a solution of sodium methoxide in methanol (1.5-2.0 eq) dropwise to the stirred solution.
- Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-methoxy-6-nitroquinoline. Purify by column chromatography if necessary.

Step 3: Synthesis of **2-Methoxyquinolin-6-amine**

- Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this purpose.^[7] Alternatively, catalytic hydrogenation offers a cleaner workup.
- Procedure (using SnCl₂):
 - Suspend 2-methoxy-6-nitroquinoline (1.0 eq) in ethanol or acetic acid.
 - Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.
 - Heat the mixture to 50-70 °C for 1-3 hours.
 - Cool the reaction and neutralize by slowly adding a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 10), which will dissolve the tin salts.
 - Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-Methoxyquinolin-6-amine**.

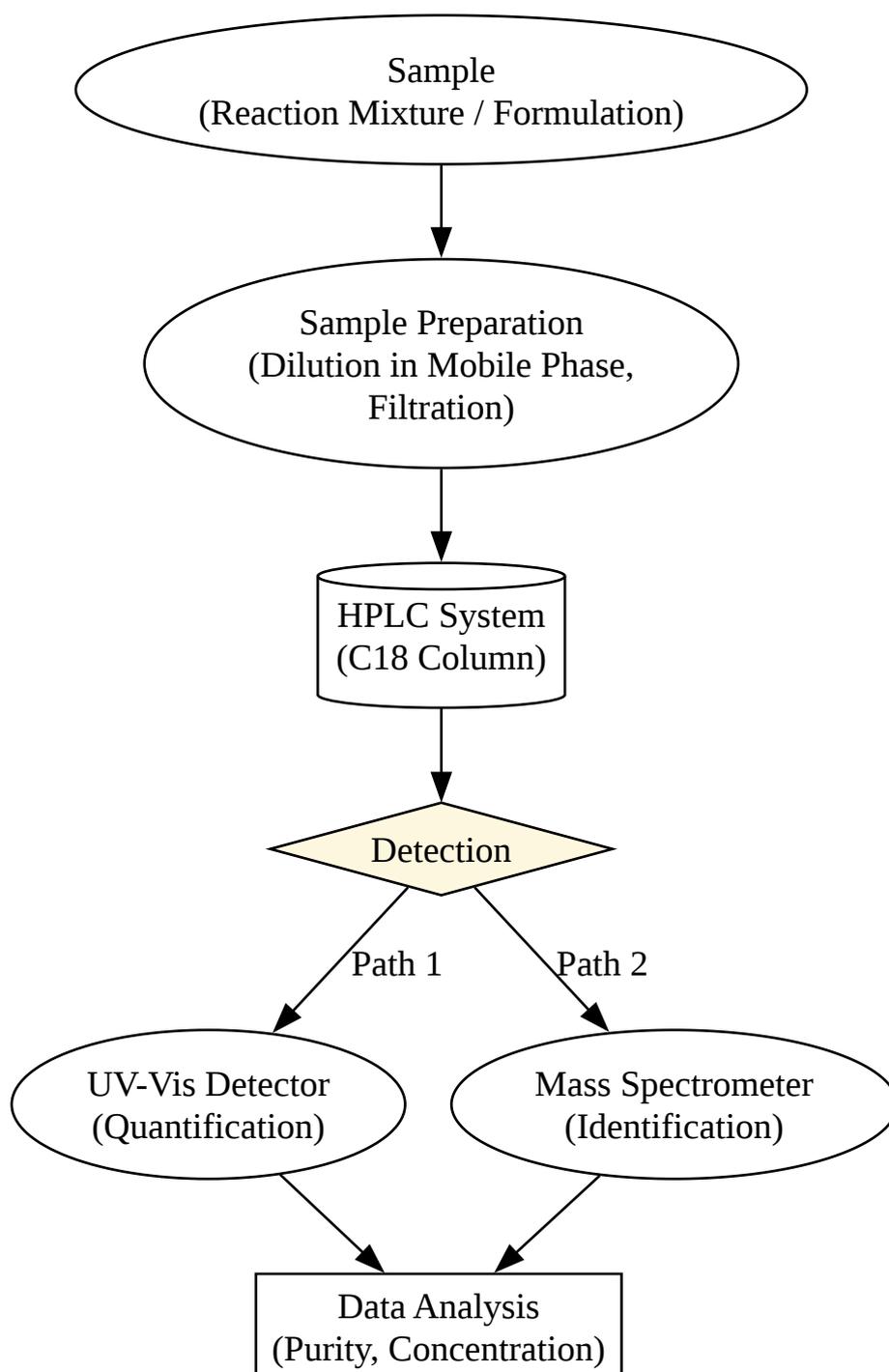
Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **2-Methoxyquinolin-6-amine** is dictated by its three key structural components: the aromatic amine, the methoxy group, and the quinoline core.

- **Aromatic Amine (-NH₂):** The primary amine at the 6-position is a key functional handle. It is nucleophilic and can undergo a variety of reactions, including:
 - **Acylation/Sulfonylation:** Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
 - **Alkylation:** Reaction with alkyl halides.
 - **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent.
 - **Diazotization:** Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.
- **2-Methoxy Group (-OCH₃):** The methoxy group is an electron-donating group, which activates the quinoline ring towards electrophilic substitution. It is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 2-quinolinone.
- **Quinoline Scaffold:** The quinoline ring is a "privileged scaffold" in medicinal chemistry.^[3] Derivatives of quinoline are known to possess a vast array of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.^{[8][9]} The 8-amino-6-methoxyquinoline core, an isomer of the title compound, is the foundational structure for the important antimalarial drugs primaquine and tafenoquine.^[7] This precedent strongly suggests that **2-Methoxyquinolin-6-amine** is a highly valuable starting point for the synthesis of novel bioactive compounds. By modifying the 6-amino group, researchers can generate libraries of new chemical entities for high-throughput screening.

Analytical Methodologies

Accurate identification and quantification are critical for both synthesis and downstream applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of this compound.



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Protocol: High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC with UV detection is a robust and reliable method for determining the purity of the synthesized compound and for quantifying it in various matrices. A reversed-phase method is typically suitable for compounds of this polarity.
- Method Parameters (Typical):
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: A gradient elution is recommended for separating the product from potential impurities.
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
 - Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength of maximum absorbance (likely in the 254-320 nm range).
 - Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol, and filter through a 0.22 μ m syringe filter before injection.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Methoxyquinolin-6-amine** is not widely available, safety precautions should be based on data for structurally related aminoquinolines and methoxyquinolines.

- General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
- Personal Protective Equipment (PPE):
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
 - Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxyquinolin-6-amine (CAS: 1153800-77-1) is a strategically important heterocyclic amine with significant potential as a scaffold in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through well-established chemical transformations. The presence of a versatile amino group allows for extensive derivatization, enabling the exploration of new chemical space. Given the proven track record of the quinoline core in medicine, particularly its isomeric relatives in antimalarial therapy, **2-Methoxyquinolin-6-amine** represents a promising platform for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to effectively synthesize, analyze, and utilize this compound in their research and development endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxyquinolin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1386342#2-methoxyquinolin-6-amine-cas-number-and-properties\]](https://www.benchchem.com/product/b1386342#2-methoxyquinolin-6-amine-cas-number-and-properties)

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